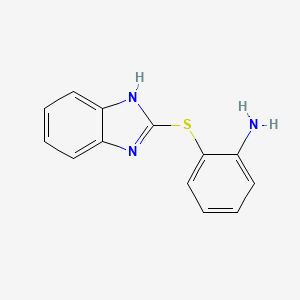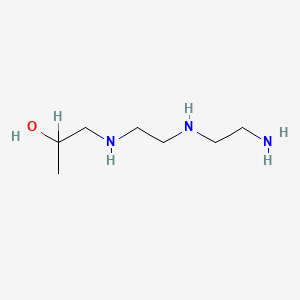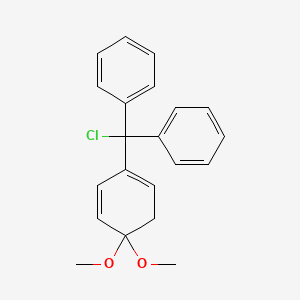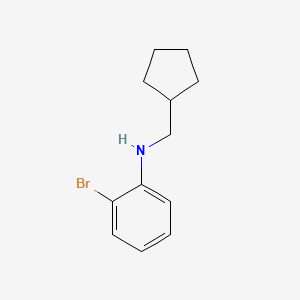
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride: is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the acyl chloride group in the presence of a base like pyridine.
Major Products Formed:
Substitution Reactions: Products include amides or esters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Scientific Research Applications
Chemistry:
Synthesis of Indole Derivatives: This compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: Indole derivatives, including those synthesized from 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride, have shown potential in the treatment of cancer, microbial infections, and other disorders.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .
Comparison with Similar Compounds
1-Methyl-6-nitroindole: Similar structure but lacks the acyl chloride group.
1-Methylindole-3-acetyl chloride: Similar structure but lacks the nitro group.
Uniqueness:
Properties
Molecular Formula |
C11H7ClN2O4 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3 |
InChI Key |
VTERTDXYBJGLGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)

![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)








![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)

